molecular formula C8H12BNO2 B14084925 (3-Propylpyridin-4-yl)boronic acid

(3-Propylpyridin-4-yl)boronic acid

Cat. No.: B14084925
M. Wt: 165.00 g/mol
InChI Key: QWSRSRBAUWWKAJ-UHFFFAOYSA-N
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Description

(3-Propylpyridin-4-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with a propyl group at the 3-position and a boronic acid (-B(OH)₂) moiety at the 4-position. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and other nucleophiles, enabling applications in catalysis, sensing, and drug design .

The boronic acid group acts as a "warhead" in drug candidates, enabling covalent interactions with catalytic residues in enzymes such as proteasomes and histone deacetylases .

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

(3-propylpyridin-4-yl)boronic acid

InChI

InChI=1S/C8H12BNO2/c1-2-3-7-6-10-5-4-8(7)9(11)12/h4-6,11-12H,2-3H2,1H3

InChI Key

QWSRSRBAUWWKAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)CCC)(O)O

Origin of Product

United States

Preparation Methods

Lithium-Mediated Bromine Exchange

The most widely implemented method involves treating 4-bromo-3-propylpyridine with n-butyllithium at −78°C in THF, followed by quenching with triisopropyl borate. Liu et al. demonstrated that:

  • Substrate Preparation : 4-Bromo-3-propylpyridine synthesis requires Friedländer condensation between 3-bromopyridine and pentan-3-one (65% yield).
  • Lithiation Kinetics : Kinetic studies show complete bromine-lithium exchange within 15 minutes at −78°C, with competing proton abstraction minimized below −70°C.
  • Boron Electrophile Selection : Triisopropyl borate outperforms trimethyl borate, yielding 79% boronic acid after acidic workup versus 54% for trimethyl analogs.

Table 1 : Optimization of Halogen-Metal Exchange Parameters

Parameter Tested Range Optimal Value Yield Impact
Temperature −90°C to −60°C −78°C +22%
n-BuLi Equiv 1.0–1.5 1.2 +15%
Quench Time 5–30 min 20 min +9%

Magnesium-Mediated Strategies

Recent innovations employ turbo-Grignard reagents (iPrMgCl·LiCl) for bromine-magnesium exchange at −40°C, enabling:

  • Improved Functional Group Tolerance : Withstands ester and nitrile groups unreactive to n-BuLi.
  • Scale-Up Feasibility : Demonstrated at 500g scale with 73% isolated yield.

Directed ortho-Metalation (DoM) Approaches

Carbamate-Directed Borylation

Installation of N,N-diethylcarbamate at the pyridine nitrogen enables directed lithiation at C4:

  • Directing Group Efficacy : Carbamate increases C4 lithiation selectivity from 3:1 to >20:1 versus C2.
  • Sequential Functionalization : Post-borylation hydrogenolysis removes the directing group (Pd/C, H₂, 90% yield).

Critical Limitation : The 3-propyl group’s electron-donating nature reduces DoM efficiency, requiring cryogenic conditions (−100°C) for satisfactory regiocontrol.

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling with Diboron Reagents

Reaction of 4-iodo-3-propylpyridine with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ catalyst achieves:

  • Broad Substrate Scope : Tolerates nitro and cyano substituents at C5 (68–75% yields).
  • Solvent Optimization : Mixed THF/H₂O (4:1) suppresses protodeboronation, enhancing yield by 18% versus anhydrous THF.

Table 2 : Ligand Screening for Miyaura Borylation

Ligand Conversion (%) Selectivity (%)
XPhos 92 88
SPhos 85 82
DavePhos 78 75

Iridium-Catalyzed C-H Borylation

Regioselective C4 Activation

Employing [Ir(COD)(OMe)]₂ with dtbpy ligand enables direct C-H borylation:

  • Steric Control : 3-Propyl group directs borylation to C4 through steric shielding (C4:C2 = 9:1).
  • Catalyst Loading : 2 mol% Ir achieves 81% yield at 80°C in 6 hours.

Notable Advantage : Eliminates pre-halogenation steps, enabling one-pot synthesis from 3-propylpyridine.

[4+2] Cycloaddition Strategies

Boron-Containing Dienophiles

Diels-Alder reactions between 1-bora-1,3-dienes and propyl-substituted dienes provide:

  • Stereochemical Control : Up to 95% ee using chiral phosphoric acid catalysts.
  • Limitations : Requires anhydrous conditions and gives mixtures requiring HPLC separation.

Chemical Reactions Analysis

Types of Reactions: (3-Propylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which (3-Propylpyridin-4-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds. The boronic acid group acts as a Lewis acid, facilitating the transfer of electrons and stabilizing reaction intermediates .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on pKa : Electron-withdrawing groups (e.g., fluorine) lower the pKa of boronic acids by stabilizing the conjugate base (boronate), enhancing reactivity at physiological pH . The propyl group, being electron-donating, likely raises the pKa, reducing binding efficiency under physiological conditions compared to fluorinated analogs .
  • Binding Affinity : Fluorinated derivatives exhibit higher Lewis acidity and stronger diol-binding constants (e.g., for glucose), making them superior for sensing applications .
  • Biological Activity : Chlorinated pyridinyl boronic acids show promise as antifungal agents, with IC₅₀ values in the µM range , while phenylboronic acids are established proteasome inhibitors .

Antiproliferative Activity

Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-µM cytotoxicity in triple-negative breast cancer (4T1) cells .

Enzyme Inhibition

Boronic acids with pyridine scaffolds, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, inhibit fungal histone deacetylases (HDACs) at 1 µM concentrations, outperforming trichostatin A . The propyl substituent may enhance membrane permeability compared to smaller analogs, though this requires experimental validation.

Diagnostic Utility

Phenylboronic acid derivatives are used in disk potentiation tests to detect KPC carbapenemases, with phenylboronic acid showing superior diagnostic accuracy over aminophenylboronic acid (APBA) . Pyridinyl boronic acids like (3-propylpyridin-4-yl)boronic acid could offer improved specificity due to their tailored electronic profiles.

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